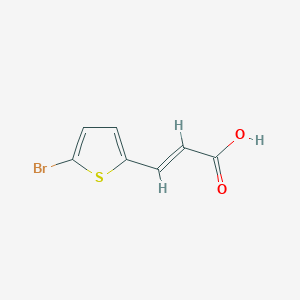

(E)-3-(5-Bromothiophen-2-YL)acrylic acid

概要

説明

(E)-3-(5-Bromothiophen-2-YL)acrylic acid is an organic compound that belongs to the class of acrylic acids It features a bromine-substituted thiophene ring attached to an acrylic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Bromothiophen-2-YL)acrylic acid typically involves the bromination of thiophene followed by a Heck coupling reaction with acrylic acid. The bromination of thiophene can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromothiophene. The Heck coupling reaction is then carried out using a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

(E)-3-(5-Bromothiophen-2-YL)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

While comprehensive data tables and documented case studies focusing solely on the applications of "(E)-3-(5-Bromothiophen-2-yl)acrylic acid" are not available within the provided search results, the information present can be used to infer its potential applications and properties.

This compound

This compound with the CAS No. 50868-68-3 and 29079-97-8, is a chemical compound that has applications in scientific research . It is also known by other names such as (2E)-3-(5-bromo(2-thienyl))prop-2-enoic acid and 2-Propenoic acid, 3-(5-bromo-2-thienyl)- .

Chemical Properties and Characteristics

- Molecular Formula

- Molecular Weight 233.08 g/mol

- Appearance Reported as a white powder

- Purity Typically available with a purity of 99% minimum

- Storage Conditions Should be stored in a dark place under an inert atmosphere at 2-8°C

Potential Applications Based on Available Information

Given its chemical structure and the context provided by the search results, this compound likely serves as a building block or intermediate in the synthesis of more complex molecules. The presence of both a bromo-substituted thiophene ring and an acrylic acid moiety suggests its utility in various applications:

- Synthesis of Organic Dyes : Thiophene derivatives are commonly used in the synthesis of organic dyes, particularly for dye-sensitized solar cells (DSSCs) . The acrylic acid component can facilitate conjugation and enhance the electronic properties of the resulting dye.

- Pharmaceutical Intermediates : Halogenated thiophenes are often employed in the synthesis of pharmaceuticals and agrochemicals. This compound could be a key intermediate in creating bioactive compounds .

- Material Science : Acrylic acids and their derivatives are used in polymer chemistry and material science. The introduction of a brominated thiophene group can modify the electronic and structural properties of polymers, potentially leading to new materials with unique characteristics .

- Research Reagent : As a specialized chemical, it is used in laboratory research for experiments .

Safety and Handling

The compound is labeled with the signal word "Warning" and requires standard precautionary measures :

- P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264 : Wash thoroughly after handling.

- P270 : Do not eat, drink, or smoke when using this product.

- P271 : Use only outdoors or in a well-ventilated area.

- P280 : Wear protective gloves/protective clothing/eye protection/face protection.

- P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

- P304 + P340 : IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

- P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

作用機序

The mechanism of action of (E)-3-(5-Bromothiophen-2-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine-substituted thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Bromoethylamine: A bromine-substituted compound used in organic synthesis.

2-Ethyl hexyl acrylate: An acrylate compound with applications in polymer chemistry.

Pinacol boronic esters: Compounds used in organic synthesis for various transformations.

Uniqueness

(E)-3-(5-Bromothiophen-2-YL)acrylic acid is unique due to the presence of both a bromine-substituted thiophene ring and an acrylic acid moiety

生物活性

(E)-3-(5-Bromothiophen-2-YL)acrylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the chemical formula CHBrOS and is characterized by its unique thiophene structure, which contributes to its biological activity. The presence of bromine in the thiophene ring enhances its reactivity and potential bioactivity.

1. Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound and related compounds. For instance, a study evaluated its antibacterial effects against various strains, including Escherichia coli, Salmonella typhii, and Bacillus subtilis. The results indicated significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (Ciprofloxacin) |

|---|---|---|

| Escherichia coli | 35 | 39 |

| Salmonella typhii | 40 | 38 |

| Bacillus subtilis | 39 | 34 |

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives, including this compound, has been documented in various studies. These compounds have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

3. Antitumor Activity

Research has indicated that compounds containing thiophene moieties exhibit antitumor properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting a mechanism for their antitumor activity .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Study on Antibacterial Efficacy : A recent study synthesized multiple derivatives of thiophene-based compounds and evaluated their antibacterial activities. The findings showed that modifications to the bromine substituent significantly affected the antimicrobial potency, with some derivatives outperforming traditional antibiotics .

- Anti-inflammatory Mechanism Investigation : Another research effort focused on understanding the mechanism behind the anti-inflammatory effects of thiophene derivatives. The study identified key pathways involved in cytokine production inhibition, providing insights into how this compound may exert its effects .

特性

IUPAC Name |

(E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAWXLDSXIIUFC-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。